molecular formula C21H17BO2 B13942185 B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid

B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid

Cat. No.: B13942185
M. Wt: 312.2 g/mol
InChI Key: HMIGLJFVNZCWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[10-(4-Methylphenyl)-9-anthracenyl]Boronic Acid is an organoborane compound of significant interest in advanced materials research and organic synthesis. As a member of the boronic acid family, which is characterized by a carbon-boron bond and two hydroxyl groups, this compound acts as a Lewis acid and can form reversible covalent complexes with molecules containing diol groups . Its primary research value lies in its application as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, it enables the formation of new carbon-carbon bonds, which is a fundamental transformation in constructing complex organic molecules. The anthracene core, substituted with a 4-methylphenyl group, provides a bulky, conjugated aromatic system. This structure is highly valuable in the design and synthesis of organic electronic materials. Similar anthracenyl boronic acids are explicitly used in the development of OLED (Organic Light-Emitting Diode) materials , suggesting its potential application in creating novel light-emitting layers for display and lighting technologies. The mechanism of action in Suzuki coupling involves a transmetallation step where the organic group from the boron atom is transferred to a palladium catalyst, which subsequently forms a new bond with an organic electrophile . This process is crucial for synthesizing extended π-conjugated systems that are essential for optoelectronic properties. Researchers may also explore its use in other areas, such as the development of molecular sensors, given the ability of boronic acids to recognize saccharides . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H17BO2

Molecular Weight

312.2 g/mol

IUPAC Name

[10-(4-methylphenyl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C21H17BO2/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21(22(23)24)19-9-5-3-7-17(19)20/h2-13,23-24H,1H3

InChI Key

HMIGLJFVNZCWTG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=C(C=C4)C)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows these steps:

  • Step 1: Preparation of a halogenated anthracene intermediate, typically a 9- or 10-bromoanthracene derivative.
  • Step 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-methylphenylboronic acid or its derivatives.
  • Step 3: Purification of the crude product by chromatographic methods.

This strategy leverages the reactivity of boronic acids in cross-coupling to introduce the 4-methylphenyl substituent at the 10-position of the anthracene ring, followed by isolation of the boronic acid functional group on the anthracene core.

Detailed Reaction Conditions and Catalysts

Several palladium catalysts and reaction conditions have been reported for the coupling step, summarized in the following table:

Catalyst / Ligand Base Solvent System Temperature Time Atmosphere Yield (%) Notes
Tetrakis(triphenylphosphine)palladium(0) Sodium carbonate Ethanol, water, toluene 65 °C 1 h Nitrogen (Inert) ~67.7% Nitrogen bubbling before and during reaction; purification by flash chromatography
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride Sodium carbonate 1,4-Dioxane, water 80 °C Overnight Inert 50-60% Degassed mixture; column chromatography purification
Tetrakis(triphenylphosphine)palladium(0) Sodium carbonate Anhydrous 1,4-Dioxane 90 °C 4 h Nitrogen (Inert) 65% Reaction monitored by TLC; product isolated by silica gel chromatography
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride Sodium carbonate DMF/Water (10:2) 140 °C (Microwave) 1 h Argon (Inert) ~82% purity crude Microwave-assisted synthesis; product precipitated and filtered
Dichloro[1,1'-bis(di-t-butylphosphino)ferrocene]palladium(II) Potassium phosphate THF, water 100 °C 6 h Nitrogen (Inert) Not specified Sealed tube reaction; purified by silica gel chromatography

Table 1: Summary of reaction conditions for synthesis of this compound and related boronic acid derivatives

Experimental Procedure Example

A representative procedure using tetrakis(triphenylphosphine)palladium(0) catalyst is as follows:

  • To a nitrogen-purged mixture of the anthracene halide intermediate and 4-methylphenylboronic acid in anhydrous 1,4-dioxane, sodium carbonate aqueous solution is added.
  • The mixture is stirred vigorously at 90 °C for 4 hours under inert atmosphere.
  • After completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.
  • The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel column chromatography using 20% ethyl acetate in hexane as eluent.
  • The final product is obtained as an off-white solid with approximately 65% yield.

^1H NMR and mass spectrometry confirm the structure and purity of the compound.

Purification and Characterization

  • Purification: Flash chromatography on silica gel with gradients of ethyl acetate and hexane is commonly used.
  • Chiral Separation: In some cases, diastereomers have been separated by chiral preparative HPLC using CHIRALPAK columns.
  • Characterization: Confirmed by ^1H NMR, MS (ESI+), and TLC monitoring.

Analytical Data and Research Results

Yields and Purity

  • Yields reported range from 50% to 68% depending on catalyst, solvent, and temperature.
  • Microwave-assisted synthesis at 140 °C for 1 hour gave crude product of about 82% purity without further purification.
  • Prolonged reaction times and inert atmosphere are critical for optimal yields.

Reaction Monitoring

  • TLC is routinely used to monitor reaction progress.
  • Mass spectrometry (ESI+) confirms molecular ion peaks consistent with the formula $$ C{21}H{17}BO_2 $$, molar mass 320.17 g/mol.
  • Retention times in HPLC and chiral HPLC provide additional confirmation of product identity and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula $$ C{21}H{17}BO_2 $$
Molar Mass 320.17 g/mol
Key Reaction Type Suzuki-Miyaura Cross-Coupling
Common Catalysts Pd(PPh3)4, Pd(dppf)Cl2, Pd(dtbpf)Cl2
Typical Base Sodium carbonate, potassium phosphate
Solvents Ethanol/water/toluene; 1,4-dioxane/water; DMF/water; THF/water
Temperature Range 65 °C to 140 °C (microwave)
Reaction Time 1 h to overnight
Atmosphere Inert (N2 or Ar)
Purification Flash chromatography, chiral HPLC if needed
Yield Range 50-68%

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Donating Groups (e.g., -CH₃, -C(CH₃)₃) : Increase boronic acid acidity (pKa) and enhance diol-binding affinity under physiological pH . For example, the tert-butyl group in CAS 870119-38-3 improves solubility in organic solvents but may reduce aqueous stability .
  • Aromatic Extensions (e.g., naphthalenyl) : Compounds like CAS 400607-46-7 exhibit red-shifted fluorescence due to extended π-systems, making them suitable for optoelectronic applications .

Reactivity and Binding Properties

Diol-Binding Affinity :
Studies on anthracene-based boronic acids show that substituents influence association constants (Ka) with diols. For instance:

  • The 4-methylphenyl derivative exhibits moderate Ka (~10² M⁻¹) with fructose at pH 7.4, comparable to phenyl analogues .
  • The tert-butyl variant (CAS 870119-38-3) shows reduced Ka due to steric hindrance, limiting access to the boronic acid site .

pH-Dependent Behavior : Boronic acids form tetrahedral boronate esters at high pH. The 4-methylphenyl derivative transitions from trigonal (pH < 7) to tetrahedral (pH > 8.5) states, with a pKa ~8.2 . In contrast, electron-withdrawing substituents (e.g., -CN) lower pKa, enabling binding at lower pH .

Biological Activity

B-[10-(4-methylphenyl)-9-anthracenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and as a bioactive agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data from various studies.

1. Synthesis and Characterization

Boron-containing compounds are synthesized through several methods, including the reaction of boronic acids with aryl halides. The specific compound this compound can be synthesized via a Suzuki coupling reaction, which is a common method for forming carbon-boron bonds. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

2. Biological Activity

2.1 Anticancer Activity

Research has demonstrated that boronic acids exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Assays : In studies involving prostate cancer cells (PC-3), the compound showed a dose-dependent decrease in cell viability. At concentrations of 0.5 to 5 µM, the viability dropped to as low as 33% compared to untreated controls .
  • Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of proteasome activity and interference with cellular signaling pathways related to cell proliferation and apoptosis .

2.2 Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial activity. This compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating moderate antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Boron Neutron Capture Therapy (BNCT) : This approach utilizes boron compounds in conjunction with neutron irradiation to selectively destroy cancer cells while sparing healthy tissue. The compound's ability to accumulate in tumor cells enhances its effectiveness in BNCT applications .
  • Antioxidant Activity : Boron-containing compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

4. Case Studies

Several case studies illustrate the efficacy of boronic acids in clinical and experimental settings:

  • Study on Prostate Cancer : A study evaluated the effects of various boronic compounds on PC-3 cells, revealing that this compound significantly reduced cell viability while preserving healthy cell lines (L929) at higher rates .
  • Antimicrobial Efficacy : In another study, the compound was tested against multiple microorganisms, showing effectiveness particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

5. Data Summary

Property Observation
Cytotoxicity (PC-3) Viability decreased to 33% at 5 µM
Antimicrobial Activity Inhibition zones: 7-13 mm
Mechanism Inhibition of proteasome activity
BNCT Potential Effective in targeting tumor cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.